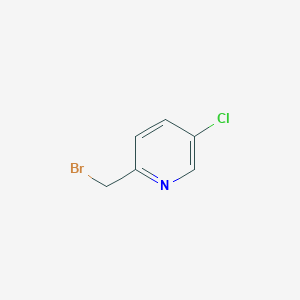

2-(Bromomethyl)-5-chloropyridine

Description

BenchChem offers high-quality 2-(Bromomethyl)-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXRADIPZRXCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624113 | |

| Record name | 2-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605681-01-4 | |

| Record name | 2-(Bromomethyl)-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4)

[1]

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1] Characterized by a highly reactive electrophilic bromomethyl group at the C2 position and a lipophilic chlorine substituent at C5, this compound serves as a critical "lynchpin" intermediate. It enables the introduction of the (5-chloropyridin-2-yl)methyl moiety—a privileged scaffold known to enhance metabolic stability and potency in drug candidates targeting inflammatory pathways (e.g., triazolopyridines) and specific enzyme inhibitors.[1]

Due to the inherent instability of the free base, which is prone to self-alkylation and polymerization, this compound is frequently handled and stored as its hydrobromide salt (CAS 1646152-49-9 ). This guide details the synthesis, reactivity, and strict handling protocols required to utilize this intermediate effectively.

Part 1: Chemical Profile & Properties[1]

The following data characterizes the free base form unless otherwise noted.

| Property | Specification |

| IUPAC Name | 2-(Bromomethyl)-5-chloropyridine |

| CAS Number | 605681-01-4 (Free Base) / 1646152-49-9 (HBr Salt) |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Physical State | Off-white to beige solid (often low-melting) or oil |

| Solubility | Soluble in DCM, CHCl₃, THF, Acetonitrile |

| Stability | Unstable as free base. Store at -20°C under inert gas.[1] |

| Hazards | Lachrymator , Corrosive (Skin/Eye), Acute Toxicity |

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The industrial standard for synthesizing 2-(bromomethyl)-5-chloropyridine is the Wohl-Ziegler radical bromination of commercially available 2-methyl-5-chloropyridine.[1] This pathway utilizes N-bromosuccinimide (NBS) and a radical initiator.[1][2]

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism.[1] The succinimidyl radical abstracts a benzylic hydrogen from the 2-methyl group, forming a resonance-stabilized pyridyl radical.[1] This radical then abstracts a bromine atom from molecular bromine (generated in situ from NBS), yielding the product.

Experimental Workflow

Reagents:

-

Substrate: 2-Methyl-5-chloropyridine (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1]

-

Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-methyl-5-chloropyridine in anhydrous CCl₄ (0.2 M concentration).

-

Addition: Add NBS and AIBN to the stirring solution. Note: Ensure NBS is free of HBr to prevent premature side reactions.

-

Initiation: Heat the mixture to reflux (77°C for CCl₄). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC. The reaction is complete when the starting material is consumed (typically 2–6 hours). Caution: Over-reaction leads to the gem-dibromo byproduct.[1]

-

Workup: Cool the mixture to 0°C. Succinimide byproduct will precipitate. Filter off the solid succinimide and wash the cake with cold solvent.

-

Isolation: Concentrate the filtrate under reduced pressure at low temperature (<40°C) to obtain the crude bromide as an oil or low-melting solid.[1]

-

Stabilization (Critical): Do not store the free base. Immediately dissolve in Et₂O and treat with HBr/acetic acid to precipitate the hydrobromide salt . Filter and dry under vacuum.[1]

Visualization: Radical Bromination Pathway

Figure 1: Radical synthesis pathway converting the methyl precursor to the stable hydrobromide salt.

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of CAS 605681-01-4 lies in its high reactivity toward nucleophiles, facilitating S_N2 substitution reactions .[1] The electron-withdrawing chlorine at C5 and the pyridine nitrogen decrease the electron density of the ring, making the benzylic carbon highly electrophilic.

Key Reaction Classes

-

N-Alkylation (Amination): Reaction with primary/secondary amines to form secondary/tertiary amines.[1] This is the most common route for generating libraries of kinase inhibitors.

-

S-Alkylation (Thioetherification): Reaction with thiols (e.g., cysteine derivatives) to form thioethers.[1]

-

O-Alkylation (Etherification): Reaction with phenols or alcohols using bases like K₂CO₃ or NaH.[1]

Case Study: Synthesis of Triazolopyridine Scaffolds

As referenced in patent literature (e.g., WO2017194459A1 ), this compound is a key intermediate for synthesizing substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones. These scaffolds are investigated for treating inflammatory pulmonary diseases.[1] The bromomethyl pyridine is reacted with a core nitrogen heterocycle to append the "tail" responsible for hydrophobic pocket binding in the target protein.

Visualization: Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility via Nucleophilic Substitution (S_N2).[1]

Part 4: Handling, Stability & Safety (MSDS Summary)

Critical Warning: 2-(Bromomethyl)-5-chloropyridine is a potent lachrymator and vesicant.[1] It causes severe irritation to mucous membranes and eyes even at low concentrations.[1]

Stability Protocol

-

Self-Alkylation: The free base contains both a nucleophile (pyridine N) and an electrophile (C-Br).[1] In concentrated solutions or neat form, it can undergo intermolecular N-alkylation, leading to polymerization.[1]

-

Storage:

Safety Measures

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat. A face shield is recommended during workup.[1]

-

Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before wiping.[1] Do not use water initially as it may disperse the lachrymatory vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1] Retrieved from [Link][1]

-

Bayer Pharma AG (2017). Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and their use.[1][3] WO2017194459A1.[1] (Describing the use of CAS 605681-01-4 as a key intermediate). Retrieved from

Sources

- 1. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

2-(Bromomethyl)-5-chloropyridine chemical properties

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Part 1: Executive Summary & Core Identity

2-(Bromomethyl)-5-chloropyridine (CAS: 75806-85-8) serves as a critical electrophilic building block in modern heterocyclic chemistry. Unlike its nucleophilic counterpart, 2-amino-5-chloropyridine, this compound functions as a "benzylic-like" electrophile, allowing for the rapid introduction of the 5-chloro-2-picolyl motif into drug scaffolds.

Its significance lies in the unique electronic properties of the pyridine ring: the electron-withdrawing nitrogen and the 5-chloro substituent deactivate the ring toward electrophilic attack but highly activate the 2-methyl position for radical halogenation and subsequent nucleophilic displacement. This makes it an indispensable tool for fragment-based drug discovery (FBDD), particularly in the synthesis of Factor Xa inhibitors, aldehyde oxidase modulators, and agrochemical agents.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Notes |

| CAS Number | 75806-85-8 | Free base form. (HCl salt: 1646152-49-9) |

| Molecular Formula | C₆H₅BrClN | Halogenated Pyridine |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Off-white to yellow solid | Low-melting solid; often oils out if impure. |

| Melting Point | 40–50 °C (approx.) | Highly dependent on purity; HCl salt >150°C. |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Decomposes in water/protic solvents (Hydrolysis). |

| Storage | 2–8 °C, Inert Atmosphere | Lachrymator . Moisture sensitive. |

Part 2: Synthetic Architecture

The synthesis of 2-(bromomethyl)-5-chloropyridine is a classic example of the Wohl-Ziegler reaction , exploiting the selective radical bromination of the benzylic position.

Mechanism of Formation

The reaction proceeds via a free-radical chain mechanism. The 5-chloro substituent is crucial; it reduces the electron density of the pyridine ring, preventing electrophilic bromination on the ring itself and directing the bromine radical to the methyl group.

Figure 1: Radical bromination pathway. Control of stoichiometry is vital to prevent gem-dibromide formation.

Part 3: Reactivity & Experimental Protocols

The "Electrophilic Warhead"

In medicinal chemistry, this molecule is primarily used for SN2 displacements . The pyridine nitrogen renders the exocyclic methylene carbon highly electrophilic.

Common Transformations:

-

Amination: Reaction with secondary amines to form tertiary amine linkers (common in GPCR ligands).

-

Etherification: Reaction with phenols or alcohols (using NaH or K₂CO₃) to form ether linkages.

-

C-C Bond Formation: Reaction with enolates or cyanide (to form 2-pyridylacetonitriles).

Experimental Protocol: Nucleophilic Coupling (General Procedure)

Context: Coupling with a secondary amine to generate a library compound.

Reagents:

-

2-(Bromomethyl)-5-chloropyridine (1.0 equiv)[1]

-

Secondary Amine (1.1 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 equiv) in anhydrous ACN (0.1 M concentration).

-

Base Addition: Add powdered K₂CO₃ (2.0 equiv). Stir for 10 minutes at room temperature to ensure suspension.

-

Electrophile Addition: Add 2-(bromomethyl)-5-chloropyridine (1.0 equiv) portion-wise. Note: If the bromide is an oil, dilute in a minimal amount of ACN before addition.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC or LCMS. The bromide is highly reactive; prolonged heating may lead to decomposition or quaternary salt formation (N-alkylation of the pyridine ring).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a stable oil or solid.

Critical Troubleshooting:

-

Issue: Low yield due to hydrolysis.

-

Fix: Ensure solvents are anhydrous. The bromomethyl group hydrolyzes rapidly to the hydroxymethyl species in the presence of water/base.

-

-

Issue: N-alkylation of the pyridine ring (Dimerization).

-

Fix: Keep the concentration of the electrophile low (dropwise addition) and avoid using neat conditions.

-

Part 4: Applications in Drug Discovery

This scaffold is a bioisostere for p-chlorobenzyl groups but offers distinct pharmacological advantages:

-

Solubility: The pyridine nitrogen can be protonated, improving aqueous solubility compared to a phenyl ring.

-

Metabolic Stability: The 5-chloro group blocks metabolic oxidation at the most reactive position of the pyridine ring.

-

Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor in the active site.

Case Study: Factor Xa and Aldehyde Oxidase

While drugs like Betrixaban utilize the 2-amino-5-chloropyridine moiety directly, the 2-(bromomethyl) derivative is essential for synthesizing analogs where a methylene spacer is required to probe the S1 or S4 pockets of serine proteases (Factor Xa, Thrombin).

Additionally, 5-substituted-2-chloropyridines are potent inhibitors of Aldehyde Oxidase (AO) .[2] The 2-(bromomethyl) derivative allows researchers to tether this AO-inhibiting warhead to other pharmacophores, improving the metabolic stability of labile drugs.

Figure 2: Strategic applications in diverse chemical biology domains.

Part 5: Safety and Handling (HSE)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Lachrymator: This compound releases vapors that are extremely irritating to the eyes and mucous membranes.

Handling Protocol:

-

Containment: Always handle inside a functioning fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium bisulfite to destroy the alkylating agent before removal from the hood.

-

Storage: Store in a tightly sealed container under argon or nitrogen at 2–8°C. The compound degrades to release HBr, which turns the solid brown/black over time.

References

-

PubChem. (2025).[1] Compound Summary: 2-(Bromomethyl)-5-chloropyridine (CID 22270525). National Library of Medicine. [Link]

-

Zhang, P., et al. (2009).[3] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[3][4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[3][4] [Link]

-

Heterocyclic Letters. (2021). "Synthesis of 2,5-dibromopyridine starting from 2-aminopyridine." Heterocyclic Letters, 11, 447-452. (Contextual reference for bromination protocols). [Link]

Sources

- 1. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Bromomethyl)-5-chloropyridine molecular weight and formula

This technical guide provides a comprehensive analysis of 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly Prolyl Endopeptidase (PREP) inhibitors.

Status: High-Value Intermediate | CAS: 605681-01-4

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative characterized by a highly reactive electrophilic bromomethyl group at the C2 position and a chlorine atom at the C5 position. It serves as a linchpin intermediate in medicinal chemistry, specifically enabling the construction of fused ring systems such as [1,2,4]triazolo[4,3-a]pyridines . Its primary utility lies in its ability to undergo rapid nucleophilic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Molecular Data

| Property | Specification |

| IUPAC Name | 2-(Bromomethyl)-5-chloropyridine |

| CAS Registry Number | 605681-01-4 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| SMILES | ClC1=CN=C(CBr)C=C1 |

| Appearance | Off-white solid or viscous oil (purity dependent) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |

Structural Analysis

The molecule features two halogen handles with distinct reactivities:

-

C2-Bromomethyl: A "soft" electrophile susceptible to rapid displacement by nucleophiles.

-

C5-Chloro: A deactivated aryl chloride, stable under mild alkylation conditions but available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in later synthetic stages.

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of 2-(Bromomethyl)-5-chloropyridine relies on the Wohl-Ziegler radical bromination of the precursor 5-chloro-2-methylpyridine . This pathway is preferred for its atom economy, though it requires strict control to prevent over-bromination (formation of the dibromomethyl byproduct).

Experimental Protocol: Radical Bromination

Objective: Selective monobromination of the C2-methyl group.

Reagents:

-

Substrate: 5-Chloro-2-methylpyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methylpyridine in anhydrous solvent (0.2 M concentration).

-

Activation: Add NBS and the radical initiator (AIBN).

-

Initiation: Degas the solution with

for 15 minutes to remove oxygen (a radical scavenger). -

Reaction: Heat the mixture to reflux (approx. 76-80°C for

). The reaction is exothermic once initiated; monitor the appearance of succinimide (floats to the surface). -

Monitoring: Track reaction progress via TLC (Hexane/EtOAc) or LCMS. Stop heating immediately upon consumption of starting material to minimize dibromide formation.

-

Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often used directly. If necessary, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes). Note: Silica gel can degrade the product; neutralize with 1%

if storage is required.

Expert Insight: Controlling Impurities

The most common failure mode is the formation of 2-(dibromomethyl)-5-chloropyridine .

-

Causality: Excess NBS or prolonged reflux times.

-

Mitigation: Use a slight stoichiometric deficit of NBS (0.95 eq) if high purity is critical, leaving unreacted starting material which is easier to separate than the dibromo-analog.

Synthesis Workflow Diagram

Figure 1: Wohl-Ziegler radical bromination pathway for the synthesis of 2-(Bromomethyl)-5-chloropyridine.

Applications in Medicinal Chemistry

This compound is a validated intermediate in the synthesis of Prolyl Endopeptidase (PREP) inhibitors , which are therapeutic targets for inflammatory lung diseases (COPD, Cystic Fibrosis).

Mechanism of Action in Drug Synthesis

The bromomethyl group acts as a "warhead" for alkylating heterocyclic cores. In the synthesis of triazolopyridines:

-

Nucleophilic Attack: A hydrazine or amide nitrogen on the core scaffold attacks the

carbon. -

Cyclization: The resulting intermediate often undergoes intramolecular cyclization to form fused bicyclic systems.

Case Study: PREP Inhibitor Synthesis (Patent WO2017194459A1) Researchers utilize 2-(bromomethyl)-5-chloropyridine to alkylate 1,2,4-triazole derivatives. The 5-chloro group remains intact, serving as a lipophilic anchor that fits into the hydrophobic pocket of the PREP enzyme active site.

Reaction Pathway Diagram

Figure 2: Application of 2-(Bromomethyl)-5-chloropyridine in the synthesis of PREP inhibitors.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER

Hazard Identification

-

Lachrymator: The compound releases vapors that are extremely irritating to the eyes and mucous membranes (similar to benzyl bromide).

Critical Handling Protocols

-

Engineering Controls: Always handle inside a functioning fume hood . Do not open on an open bench.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended for scale-up operations (>1g).

-

Spill Management: Neutralize spills with dilute aqueous ammonia or sodium bisulfite solution to quench the alkyl bromide before cleanup.

-

Storage: Store in a tightly sealed container at 2-8°C. The compound degrades upon exposure to light and moisture, turning dark brown/black (liberation of

).

References

-

PubChem. (2025). Compound Summary for CID 22270525: 2-(Bromomethyl)-5-chloropyridine. National Library of Medicine. Link

-

World Intellectual Property Organization (WIPO). (2017). Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and their use. Patent WO2017194459A1. Link

-

Biosynth. (2025).[1] Product Datasheet: 2-(Bromomethyl)-5-chloropyridine. Link(Note: Reference used for physicochemical verification; ensure distinction from isomer).

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational reference for Wohl-Ziegler mechanism).

Sources

2-(Bromomethyl)-5-chloropyridine IUPAC name and synonyms

This guide provides an in-depth technical analysis of 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical agents.

Executive Summary & Chemical Identity

2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative characterized by a reactive alkyl bromide at the C2 position and a chlorine substituent at the C5 position.[1] It functions primarily as an electrophilic alkylating agent in organic synthesis, facilitating the introduction of the (5-chloropyridin-2-yl)methyl moiety into nucleophilic scaffolds.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2-(Bromomethyl)-5-chloropyridine |

| Common Synonyms | 5-Chloro-2-(bromomethyl)pyridine; 2-Bromomethyl-5-chloro-pyridine |

| CAS Number | 605681-01-4 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| SMILES | Clc1cnc(CBr)cc1 |

| InChI Key | XRXRADIPZRXCQJ-UHFFFAOYSA-N |

CRITICAL DISTINCTION: Do not confuse with its isomer, 5-(Bromomethyl)-2-chloropyridine (CAS 182924-36-3).[1][2] The position of the bromomethyl group (C2 vs. C5) drastically alters the electronic properties and reactivity profile.

Physicochemical Properties

| Property | Value | Note |

| Appearance | White to off-white solid / Oily liquid | Low melting point solid; often handled as a liquid or solution. |

| Melting Point | 35–40 °C | Tendency to supercool. |

| Boiling Point | ~227 °C (predicted) | Decomposes at high temperatures. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts with protic solvents (alcohols, water) over time. |

| Stability | Moisture Sensitive | Hydrolyzes to 2-(hydroxymethyl)-5-chloropyridine. |

Synthesis & Manufacturing

The industrial standard for synthesizing 2-(Bromomethyl)-5-chloropyridine is the Wohl-Ziegler Bromination . This radical pathway ensures selective bromination at the benzylic position (methyl group) while leaving the aromatic chloride intact.

Mechanism: Radical Chain Reaction

The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals.

-

Propagation: The radical abstracts a hydrogen from the C2-methyl group, creating a benzylic radical stabilized by the pyridine ring.

-

Termination: The radical reacts with Br₂ (generated in situ from NBS) to form the product.

Experimental Protocol (Lab Scale)

-

Precursor: 5-Chloro-2-methylpyridine (CAS 1072-97-5).

-

Reagents: NBS (1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) – PhCF₃ is a greener alternative.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 5-chloro-2-methylpyridine in 100 mL of anhydrous PhCF₃ under Argon.

-

Reagent Addition: Add 14.6 g of NBS and 0.6 g of AIBN.

-

Reflux: Heat the mixture to reflux (approx. 80–100 °C). Monitor via TLC/LCMS for the disappearance of the starting material (typically 2–4 hours).

-

Filtration: Cool to 0 °C to precipitate succinimide byproduct. Filter off the solids.[3]

-

Purification: Concentrate the filtrate. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) to remove traces of dibrominated byproduct.

Visualization: Synthesis Pathway

Caption: Radical bromination pathway transforming 5-chloro-2-methylpyridine into the target bromide.

Reactivity & Applications in Drug Discovery

Core Reactivity: Nucleophilic Substitution (Sɴ2)

The C2-bromomethyl group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine ring (inductive effect of Nitrogen). This makes it an ideal "warhead" for attaching the 5-chloropyridin-2-yl motif to amines, thiols, and phenols.

Key Reactions:

-

N-Alkylation: Reaction with secondary amines to form tertiary amines (common in kinase inhibitors).

-

O-Alkylation: Reaction with phenols to form ether linkages.

-

C-Alkylation: Reaction with enolates or malonates to extend carbon chains.

Application Case Study: Triazolopyridine Synthesis

In the development of substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones (compounds investigated for respiratory diseases like COPD), 2-(Bromomethyl)-5-chloropyridine is used to introduce the pyridine side chain.[4]

-

Protocol Insight: The alkylation is typically performed in DMF or Acetonitrile using K₂CO₃ or Cs₂CO₃ as a base to scavenge the HBr generated.

-

Reference: See Patent US10722501B2 for specific examples of this moiety in bioactive scaffolds.

Visualization: Reactivity Map

Caption: Divergent synthesis capabilities of the 2-(bromomethyl)-5-chloropyridine scaffold.

Safety, Handling & Storage (MSDS Summary)

Hazard Classification (GHS):

-

H314: Causes severe skin burns and eye damage.[5]

-

H335: May cause respiratory irritation.[5]

-

Lachrymator: The compound is a potent tear gas agent due to its alkylating ability.

Handling Protocols:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Quenching: Quench spills with dilute ammonia or sodium thiosulfate solution to neutralize the alkylating potential.

Storage Requirements:

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Store under Argon or Nitrogen (hygroscopic and sensitive to hydrolysis).

-

Container: Amber glass vials to prevent light-induced decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from .

-

European Chemicals Agency (ECHA). Registration Dossier for Halogenated Pyridines. Retrieved from .

-

Boehringer Ingelheim International GmbH. Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and use thereof. U.S. Patent 10,722,501, filed Nov 2015. Retrieved from .

- Djerassi, C.Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev., 1948, 43 (2), pp 271–317. (Classic mechanism reference).

Sources

- 1. guidechem.com [guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

- 4. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety & Handling Monograph: 2-(Bromomethyl)-5-chloropyridine

Executive Summary & Chemical Identity[1]

2-(Bromomethyl)-5-chloropyridine is a highly reactive benzylic halide analog used extensively as an electrophilic intermediate in the synthesis of pharmaceutical agents (e.g., APJ receptor agonists, antibacterial azoles). Due to the presence of the bromomethyl moiety, this compound acts as a potent alkylating agent.

Critical Safety Note: Researchers must distinguish between the free base and the hydrobromide salt . While the salt is generally more stable, the free base is prone to rapid hydrolysis and polymerization if not stored correctly. Both forms should be treated as corrosive lachrymators.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Free Base | Hydrobromide Salt |

| CAS Number | 605681-01-4 | 1646152-49-9 |

| Formula | C₆H₅BrClN | C₆H₅BrClN · HBr |

| Mol. Weight | 206.47 g/mol | 287.38 g/mol |

| Appearance | Off-white low-melting solid or oil | White to beige crystalline solid |

| Solubility | DCM, THF, Ethyl Acetate | Water (decomposes), Methanol |

Hazard Assessment: The Mechanistic "Why"

Standard SDS documents list hazards; this section explains the causality to inform risk assessment.

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B/2): The bromomethyl group is a "soft" electrophile. Upon contact with biological tissue, it rapidly alkylates nucleophilic residues (cysteine, lysine) in proteins, leading to cell death and chemical burns.

-

Serious Eye Damage (Category 1): Irreversible corneal damage can occur due to the combined effect of alkylation and the release of hydrobromic acid (HBr) upon hydrolysis in the eye's aqueous humor.

-

Specific Target Organ Toxicity (Respiratory): Inhalation of dust or vapors triggers severe mucosal irritation. Like benzyl bromide, this compound is a suspected lachrymator .

Reactivity Hazards

-

Moisture Sensitivity: The C-Br bond is activated by the adjacent pyridine ring. In the presence of ambient moisture, it hydrolyzes to 5-chloro-2-pyridylmethanol and HBr. This reaction is autocatalytic; the generated acid can protonate the pyridine nitrogen, making the methylene group even more electrophilic and unstable.

Operational Handling Protocol

Expert Insight: Treat this compound with the same rigor as benzyl bromide or chloroacetyl chloride.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

Inert Atmosphere: For the free base, handling under nitrogen or argon (Schlenk line or glovebox) is recommended to prevent hydrolysis and degradation.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Alkyl bromides can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer. Change gloves immediately upon splash. |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against corrosive dusts or splashes. |

| Respiratory | P95/P100 Particulate Respirator | Required if handling open powders outside a glovebox. |

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Environment: Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Segregation: Keep away from strong bases, amines (exothermic alkylation), and oxidizers.

Emergency Response Framework

The following logic flow dictates the immediate response to exposure incidents.

Figure 1: Immediate Triage Protocol for Exposure to 2-(Bromomethyl)-5-chloropyridine.[1]

Reactivity & Stability: The Hydrolysis Pathway

Understanding the degradation pathway is crucial for quality control. If the white solid turns yellow or orange, it indicates HBr release and polymerization.

Figure 2: Hydrolytic degradation pathway releasing corrosive hydrobromic acid.

Synthetic Utility & Deactivation

Application

This compound is primarily used to introduce the 5-chloro-pyridin-2-yl-methyl motif into pharmacophores.

-

Reaction Type: Nucleophilic Substitution (

). -

Common Nucleophiles: Amines (to form secondary/tertiary amines), Alkoxides (ethers), and Thiols.

-

Solvent Selection: Aprotic polar solvents (DMF, Acetonitrile) are preferred to enhance nucleophilicity while minimizing solvolysis.

Waste Disposal & Deactivation

Do not dispose of active alkyl halides directly.

-

Quenching: Treat excess material with a dilute solution of ammonia or sodium hydroxide in methanol. This converts the reactive alkyl bromide into the benign amine or alcohol/ether.

-

Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-(Bromomethyl)-5-chloropyridine. (Data sourced via PubChem GHS Aggregation).

-

Capot Chemical Co., Ltd. Safety Data Sheet: 2-(bromomethyl)-5-chloropyridine hydrobromide.[2][3] Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 2-(Bromomethyl)-5-chloropyridine

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-(Bromomethyl)-5-chloropyridine is a highly reactive electrophilic building block used extensively in medicinal chemistry for introducing the 5-chloro-pyridin-2-ylmethyl moiety.[1][2]

Unlike standard stable reagents, the solubility of this compound cannot be decoupled from its stability .[2] As a halomethyl-pyridine, it possesses a "benzylic-like" halide that is susceptible to two primary degradation pathways:[1]

-

Nucleophilic Solvolysis: Rapid hydrolysis in water or alcoholysis in methanol/ethanol.[1][2]

-

Self-Quaternization: The pyridine nitrogen of one molecule can attack the electrophilic methylene carbon of another, leading to polymerization (dark tars).[1][2]

Critical Distinction: Commercial samples are almost exclusively supplied as the Hydrobromide Salt (HBr) to prevent self-quaternization.[1][2] The Free Base is generally generated in situ or used immediately after isolation.[1][2] This guide addresses both forms.

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Data / Characteristic |

| CAS (Free Base) | 75806-85-8 |

| CAS (HBr Salt) | 1646152-49-9 (Common Commercial Form) |

| Molecular Weight | 206.47 g/mol (Free Base) / 287.38 g/mol (HBr Salt) |

| Appearance | Off-white to beige solid (Salt); Yellow oil/solid (Free Base) |

| Reactivity Class | Alkylating Agent; Lachrymator; Moisture Sensitive |

Part 2: Solubility & Stability Map

The following decision matrix illustrates the relationship between solvent choice, solubility, and chemical stability.

Figure 1: Solvent selection logic based on reagent form and stability risks.

Operational Solubility Guide

This table synthesizes field experience with physicochemical predictions.

| Solvent Class | Specific Solvent | Solubility (HBr Salt) | Solubility (Free Base) | Suitability & Notes |

| Chlorinated | Dichloromethane (DCM) | Insoluble (Suspension) | High | Recommended. Best for extraction of the free base.[1][2] |

| Chlorinated | Chloroform | Insoluble | High | Good alternative to DCM.[1][2] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | High | Recommended. Standard reaction solvent (e.g., with K2CO3).[1][2] |

| Polar Aprotic | DMF / DMSO | High | High | Use with Caution. High solubility, but DMF can react with alkyl halides at high temps.[1][2] |

| Ethers | THF / 1,4-Dioxane | Low (Sparingly) | High | Good for reactions; ensure anhydrous to prevent hydrolysis.[1][2] |

| Aromatics | Toluene | Insoluble | Moderate | Used for azeotropic drying or specific coupling reactions.[1][2] |

| Alcohols | Methanol / Ethanol | High (Reacts) | High (Reacts) | AVOID. Rapid solvolysis to form methyl/ethyl ethers.[1][2] |

| Aqueous | Water | High (Reacts) | Insoluble (Reacts) | AVOID. Rapid hydrolysis to hydroxymethyl derivative.[1][2] |

Part 3: Expert Handling Protocols

The "Self-Quaternization" Trap

A common failure mode in the lab is neutralizing the HBr salt to isolate the free base and then storing it concentrated.[2]

-

Mechanism: The pyridine nitrogen (nucleophile) attacks the CH2-Br (electrophile) of a neighbor molecule.[1][2]

-

Observation: The yellow oil turns into a dark, insoluble tar within hours at room temperature.[2]

-

Solution: Always keep the free base in solution (DCM or Toluene) or generate it in situ.[1][2]

Protocol A: In-Situ Free Base Generation (Recommended)

This method avoids isolation of the unstable free base.[1][2]

-

Suspend: Place 2-(Bromomethyl)-5-chloropyridine HBr (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Scavenge: Add an inorganic base (e.g., K2CO3 or Cs2CO3, 2.0–3.0 eq).[1][2]

-

React: Add the nucleophile (amine/phenol) immediately.[1][2]

-

Mechanism: The carbonate neutralizes the HBr, liberating the free base transiently, which then immediately reacts with your nucleophile.[1][2]

Protocol B: Biphasic Extraction (For Non-Compatible Conditions)

Use this if your reaction cannot tolerate solid carbonate bases.[1][2]

Figure 2: Workflow for isolating the free base while minimizing degradation.

Step-by-Step:

-

Preparation: Cool Dichloromethane (DCM) and saturated aqueous NaHCO3 to 0°C.

-

Partition: Suspend the HBr salt in the cold DCM. Add the NaHCO3 solution.[1][2]

-

Agitation: Shake vigorously for 1–2 minutes. The solid should dissolve as it converts to the free base and partitions into DCM.[1][2]

-

Separation: Separate layers immediately.

-

Drying: Dry the DCM layer over MgSO4 or Na2SO4 for < 5 minutes.[1][2]

-

Usage: Filter directly into your reaction vessel. Do not concentrate to dryness.

Part 4: Safety & Toxicology (E-E-A-T)

Authoritative Warning: This compound is an alkylating agent.[1][2] It shares structural features with benzyl bromide, a potent lachrymator (tear gas).[1][2]

-

Skin/Eye: Causes severe skin burns and eye damage (H314, H318).[1][2] The HBr salt is acidic and corrosive; the free base is a strong alkylator.[1][2]

-

Inhalation: Respiratory irritant (H335).[1][2][3][4] Handle only in a fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before disposal.[1][2]

References

Sources

- 1. 2-(Bromomethyl)-6-chloro-pyridine | C6H5BrClN | CID 22032737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

2-(Bromomethyl)-5-chloropyridine physical appearance and form

This technical guide details the physical form, chemical properties, and handling protocols for 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4) is a highly reactive electrophile used primarily to introduce the 5-chloro-2-pyridylmethyl moiety into pharmacophores.[1][2] Due to the high reactivity of the bromomethyl group, the free base is inherently unstable and prone to self-alkylation (polymerization).[1][2] Consequently, it is most frequently synthesized, stored, and supplied as its hydrobromide salt (CAS: 1646152-49-9), which offers superior stability.[1][2] This guide addresses the physical properties of both forms and provides strict protocols for their handling to prevent degradation.[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

| Feature | Data |

| IUPAC Name | 2-(Bromomethyl)-5-chloropyridine |

| Common Name | 5-Chloro-2-(bromomethyl)pyridine |

| CAS Number (Free Base) | 605681-01-4 |

| CAS Number (HBr Salt) | 1646152-49-9 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol (Free Base) / 287.38 g/mol (HBr Salt) |

| SMILES | Clc1cnc(CBr)cc1 |

Physical Appearance and Form

The physical appearance of 2-(Bromomethyl)-5-chloropyridine depends entirely on its protonation state and purity.[1][2] Researchers must distinguish between the free base and the hydrobromide salt .[2]

A. The Free Base (CAS: 605681-01-4)[1][2]

-

State: Low-melting solid or viscous oil at room temperature.[1][2]

-

Stability Indicator: Rapidly darkens to orange/brown upon exposure to air or ambient temperature.[1][2] This color change indicates decomposition via self-quaternization (intermolecular alkylation of the pyridine nitrogen by the bromomethyl group) [1].[1][2]

-

Odor: Pungent, acrid odor (characteristic of alkyl bromides).[2] Warning: Likely lachrymator.[1][2]

B. The Hydrobromide Salt (CAS: 1646152-49-9)[1][2][9]

-

Melting Point: Typically decomposes >150°C (exact range varies by crystallinity).[1][2]

-

Advantage: The protonation of the pyridine nitrogen deactivates the ring, preventing self-alkylation and allowing for long-term storage [2].[1]

C. Comparative Physical Data[1][2]

| Property | Free Base | Hydrobromide Salt |

| Physical State | Oil / Low-melting Solid | Crystalline Powder |

| Color | Pale Yellow (Fresh) | White / Off-White |

| Hygroscopicity | Moderate | High (Hygroscopic) |

| Solubility | DCM, EtOAc, THF | Water, Methanol, DMSO |

| Storage Temp | -20°C (Critical) | 2-8°C (Desiccated) |

Synthesis & Reaction Pathways[1][6][10][11]

The synthesis typically involves the radical bromination of 2-methyl-5-chloropyridine.[1][2] The choice of reagents affects the purity and form of the final product.[2]

Reaction Workflow (Graphviz Visualization)

Figure 1: Radical bromination pathway showing the conversion to the stable HBr salt and regeneration of the reactive free base for downstream applications.

Handling & Safety Protocols (E-E-A-T)

Expertise Note: The primary cause of experiment failure with this compound is the degradation of the free base prior to use.[2] The following protocols ensure integrity.

Protocol 1: Storage and Stability

-

Temperature: Store the HBr salt at -20°C to prevent slow hydrolysis or discoloration.

-

Atmosphere: Store under Argon or Nitrogen.[1][2] The compound is sensitive to moisture (hydrolysis to the alcohol).[2]

-

Visual Check: If the white salt turns yellow/orange, recrystallize from Ethanol/Ether before use.

Protocol 2: Generating the Free Base In Situ

Avoid isolating the free base if possible.[2] Instead, use the HBr salt directly in the reaction mixture with an excess of base.[2]

-

Solvent: Dissolve the HBr salt in the reaction solvent (e.g., DMF, Acetonitrile).[2]

-

Base Addition: Add 2.5 equivalents of inorganic base (e.g.,

or -

Reaction: Add the nucleophile immediately. The base will neutralize the HBr and scavenge the proton released during alkylation, driving the reaction forward without exposing the unstable free pyridine to air [3].[1]

Safety Hazards[1][2]

-

Corrosive: Causes severe skin burns and eye damage (H314).[2]

-

Lachrymator: Vapors may cause severe eye irritation and tearing.[1][2] Handle only in a functioning fume hood.

Applications in Drug Discovery[6][11][12][13]

2-(Bromomethyl)-5-chloropyridine is a "privileged structure" building block.[1][2] The chlorine atom at the C5 position modulates the lipophilicity (

-

Aldehyde Oxidase Inhibition: Analogs of this scaffold have been studied as inhibitors of aldehyde oxidase, a cytosolic enzyme involved in drug metabolism [4].[2][3]

-

Fragment-Based Design: Used to link the chloropyridine motif to amines, thiols, and phenols in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

References

-

PubChem. (2025).[1][2] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

-

Capot Chemical. (2024).[1][2][4] MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Available at: [Link][2]

Sources

Technical Master Guide: Storage & Handling of 2-(Bromomethyl)-5-chloropyridine

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4 [Free Base]; 1646152-49-9 [HBr Salt]) is a high-value heterocyclic building block used extensively in medicinal chemistry for introducing the 5-chloropyridin-2-yl-methyl moiety.[1][2][3]

Critical Hazard Alert: This compound is a potent alkylating agent and a probable lachrymator . It exhibits significant instability in the presence of moisture and heat due to two primary degradation pathways: hydrolytic debromination and intermolecular self-quaternization.

Core Directive: Maintain a strict Cold Chain (-20°C) under an Inert Atmosphere (Argon/Nitrogen) . Avoid metal contact where possible to prevent catalytic decomposition.

Part 1: Physicochemical & Stability Profile

Understanding the molecular vulnerabilities of 2-(Bromomethyl)-5-chloropyridine is the prerequisite for effective handling. The compound features a highly electrophilic benzylic-like carbon (attached to the bromine) and a nucleophilic pyridine nitrogen.

Key Properties Table[2]

| Property | Specification | Notes |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Physical State | Solid (Salt); Oil/Low-melting Solid (Free Base) | The HBr salt is significantly more stable. |

| Melting Point | ~125°C (HBr Salt) | Free base melts much lower; avoid melting to prevent polymerization. |

| Reactivity Class | Alkylating Agent / Corrosive | Reacts violently with nucleophiles. |

| Storage Code | Red / Stripe | Flammable/Reactive storage area (depending on solvent traces). |

Mechanisms of Degradation (The "Why")

The handling protocols in this guide are designed to mitigate two specific failure modes:

-

Hydrolysis (Moisture Sensitivity): The C-Br bond is labile. Atmospheric moisture attacks the methylene carbon, displacing bromide to form 2-(hydroxymethyl)-5-chloropyridine and HBr. The generated acid accelerates further degradation (autocatalysis).

-

Self-Quaternization (Polymerization): In the free base form, the pyridine nitrogen of one molecule can attack the bromomethyl group of another. This forms an insoluble pyridinium salt (dimer/oligomer), rendering the material useless. This is why the Hydrobromide (HBr) salt is the preferred commercial form —protonating the nitrogen blocks this nucleophilic attack.

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. Note that self-quaternization is suppressed in the salt form but rapid in the free base.

Part 2: Storage Architecture

To ensure shelf-life integrity, a "Defense in Depth" storage strategy is required.

The "Cold Chain" Protocol

-

Temperature: Store at -20°C (± 5°C) .

-

Reasoning: Low temperature kinetically inhibits the self-quaternization reaction. Even the salt form should be kept frozen to prevent slow hydrolysis from trace moisture trapped during capping.

-

-

Light: Protect from light.

-

Reasoning: Carbon-Halogen bonds are susceptible to homolytic cleavage under UV/Vis irradiation, generating radicals that induce decomposition.

-

Inert Atmosphere Systems

-

Primary Barrier: The container must be purged with Argon or Nitrogen . Argon is preferred due to its higher density, which creates a better "blanket" over the solid.

-

Secondary Barrier: Store the primary vial inside a secondary desiccator or a sealed bag containing activated desiccant (e.g., Drierite or Molecular Sieves).

-

Seal Integrity: Wrap the cap interface with Parafilm or electrical tape to retard oxygen/moisture diffusion. For long-term archival, use a Sure/Seal™ bottle or a Schlenk flask.

Part 3: Operational Handling & Synthesis Workflow

Safety Pre-Check:

-

PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, and a lab coat.

-

Engineering Control: All operations MUST be performed in a functioning chemical fume hood. The compound is a lachrymator and corrosive.

Weighing and Transfer Protocol

Do not weigh this compound on an open benchtop balance.

-

Equilibration: Remove the container from the freezer and allow it to warm to room temperature inside a desiccator before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate hydrolysis.

-

-

Inert Weighing:

-

Method A (Glovebox): Ideal. Weigh inside an N₂-filled glovebox.

-

Method B (Schlenk/Funnel): Flush a tared vial with Argon. Quickly transfer the solid using a clean, dry spatula (plastic or glass preferred over metal). Cap immediately.

-

-

Solvent Compatibility: Use only anhydrous solvents (DCM, THF, DMF). Even "HPLC grade" solvents contain enough water (100-500 ppm) to decompose milligram quantities of this reagent.

Reaction Setup (In Situ Generation)

If you are generating the free base from the HBr salt for a reaction:

-

Suspend the salt in anhydrous solvent (e.g., CH₂Cl₂).

-

Cool to 0°C.

-

Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) dropwise.

-

Immediate Use: Add the nucleophile immediately. Do not store the free base.

Handling Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for reagent retrieval and use.

Part 4: Emergency & Disposal

Spill Management

-

Small Spill (<1g): Cover with solid sodium bicarbonate or calcium carbonate to neutralize potential acid generation. Absorb with vermiculite.

-

Decontamination: Clean surface with a dilute solution of ammonia or ethanolamine to quench any remaining alkylating potential (forms the amine, which is less hazardous).

Waste Disposal[4]

-

Classification: Halogenated Organic Waste.

-

Quenching: Before disposal, treat reaction mixtures containing excess reagent with methanol or an amine (e.g., morpholine) to destroy the alkylating agent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link][2]

Sources

Predicted 1H NMR and 13C NMR spectra for 2-(Bromomethyl)-5-chloropyridine

Technical Monograph: Structural Elucidation of 2-(Bromomethyl)-5-chloropyridine via NMR Spectroscopy

Executive Summary & Structural Context

Target Molecule: 2-(Bromomethyl)-5-chloropyridine

Formula:

This guide provides a high-confidence prediction of the 1H and 13C NMR spectra for 2-(bromomethyl)-5-chloropyridine.[1] As experimental spectra for this specific regioisomer are often conflated with its isomers (e.g., 2-bromo-5-chloropyridine or 2-chloro-5-methylpyridine) in public databases, this analysis utilizes Substituent Chemical Shift Additivity (SCS) derived from empirically validated pyridine base values.[1]

Structural Elucidation Logic: The molecule is a 2,5-disubstituted pyridine.[1] The spectral interpretation relies on three governing factors:

-

The Pyridine Ring Current: Deshielding

-protons (H6).[1] -

The Electronegative Chlorine (Pos 5): Inductive deshielding of ortho protons (H4, H6).[1]

-

The Bromomethyl Group (Pos 2): Deshielding of the methylene protons and moderate influence on the ortho proton (H3).[1]

Predicted 1H NMR Spectrum (400 MHz, )

The proton spectrum is characterized by a distinct AMX spin system for the aromatic protons and a singlet for the methylene group.[1]

Spectral Data Summary

| Assignment | Position | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |

| H6 | C6-H | 8.55 – 8.60 | Doublet ( | 1H | ||

| H4 | C4-H | 7.65 – 7.75 | Doublet of Doublets ( | 1H | ||

| H3 | C3-H | 7.40 – 7.48 | Doublet ( | 1H | ||

| CH₂ | –CH ₂Br | 4.50 – 4.55 | Singlet ( | 2H | — | Characteristic shift for benzylic-like bromides on electron-deficient rings.[1] |

Coupling Constant Analysis

- (Vicinal): ~8.0–8.5 Hz.[1] This is the dominant coupling between H3 and H4.[1]

- (Meta): ~2.0–2.5 Hz.[1] This "W-coupling" confirms the 2,5-substitution pattern.[1]

- (Para): < 1 Hz.[1] Typically unresolved in standard 400 MHz spectra, resulting in slight line broadening of H3 and H6.[1]

Predicted 13C NMR Spectrum (100 MHz, )

The carbon spectrum will display 6 distinct signals: 4 aromatic (2 quaternary, 2 methine) and 1 aliphatic methylene.[1]

Spectral Data Summary

| Assignment | Type | Shift ( | Description |

| C2 | Quaternary | 155.5 – 157.0 | |

| C6 | Methine (CH) | 148.0 – 150.0 | |

| C4 | Methine (CH) | 136.0 – 138.0 | |

| C5 | Quaternary | 131.0 – 133.0 | Ipso-Cl.[1] The Heavy Atom Effect of Cl typically shields the ipso carbon slightly relative to H. |

| C3 | Methine (CH) | 123.0 – 125.0 | |

| CH₂ | Methylene | 32.0 – 34.0 | Characteristic region for |

Visualization of Structural Logic

The following diagram illustrates the logical flow used to assign the specific regiochemistry of the molecule, distinguishing it from common isomers like 2-bromo-5-chloropyridine.

Caption: Logic flow for assigning regiochemistry based on substituent electronic effects and coupling topology.

Experimental Validation Protocol

To validate these predictions experimentally, strict adherence to sample preparation protocols is required due to the reactivity of the bromomethyl group (lachrymator/alkylating agent).[1]

A. Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.[1] -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Note: Higher concentrations may cause line broadening due to viscosity or aggregation.[1]

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NBS byproducts) if the sample was freshly synthesized.[1]

B. Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

-

Scans (NS): 16 scans for 1H; 256–512 scans for 13C.[1]

-

Temperature: 298 K (25°C).[1]

C. Impurity Flags (Troubleshooting)

Common impurities from the synthesis (Wohl-Ziegler bromination of 5-chloro-2-picoline) include:

-

Starting Material (5-chloro-2-picoline): Methyl singlet at ~2.55 ppm .[1]

-

Succinimide: Singlet at ~2.6-2.7 ppm .[1]

-

Hydrolysis Product (Alcohol): If the

signal shifts to ~4.7 ppm and broadens, the bromide has hydrolyzed to the alcohol.[1]

Workflow: Synthesis to Characterization

The following diagram outlines the critical path for generating and verifying this data, ensuring sample integrity is maintained before NMR acquisition.

Caption: Operational workflow from synthesis to spectral validation, highlighting stability checkpoints.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3] J. Org.[1][2][3] Chem.1997 , 62, 7512–7515.[1] Link

-

Context: Essential for identifying succinimide and solvent peaks in the crude mixture.[1]

-

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009 .[1]

-

Context: Source of additive rules for pyridine substituent effects (Cl and Alkyl groups).[1]

-

-

ChemicalBook. "2-Chloro-5-methylpyridine NMR Data." Link

-

Biosynth. "5-(Bromomethyl)-2-chloropyridine Product Data." Link[4]

-

Context: Used as a negative control (regioisomer) to verify that the predicted shifts for the 2,5-isomer are distinct from the 5,2-isomer.[1]

-

Sources

2-(Bromomethyl)-5-chloropyridine theoretical vs. experimental properties

Operational Guide to Properties, Synthesis, and Handling of a Reactive Electrophile

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a specialized heterocyclic building block serving as a critical electrophile in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and neonicotinoid agrochemicals. Unlike stable benzyl bromide analogs, this compound exhibits a unique reactivity profile driven by the electron-deficient pyridine ring.

Key Technical Insight: The primary challenge in working with this compound is its kinetic instability in free-base form. The pyridine nitrogen lone pair is sufficiently nucleophilic to attack the electrophilic exocyclic methylene carbon of a neighboring molecule, leading to rapid self-quaternization (polymerization). Consequently, successful application requires strict adherence to low-temperature handling or in situ generation protocols.

Theoretical vs. Experimental Property Profile

The disparity between computational predictions and bench-top reality is significant for this scaffold. The electron-withdrawing nature of the chlorine at C5 and the nitrogen at C1 creates a highly polarized C-Br bond.

Table 1: Property Contrast Matrix

| Property | Theoretical / Computed (DFT/QSPR) | Experimental / Observed Reality |

| LogP | 2.1 - 2.2 (Lipophilic) | Variable. In practice, the compound hydrolyzes rapidly in aqueous media, making "wet" LogP determination difficult. |

| Physical State | Solid (Predicted MP: ~45-50°C) | Oil / Low-Melting Solid. Often isolated as a viscous oil that crystallizes slowly. The hydrobromide salt is a stable solid (decomposes >150°C). |

| Reactivity | Moderate Electrophile | High Reactivity. The C-Br bond is significantly more labile than benzyl bromide due to the electron-deficient heterocycle. |

| Stability | Stable at STP | Unstable. Free base undergoes intermolecular self-alkylation at room temperature. Must be stored at -20°C. |

| Dipole Moment | ~2.5 D | High. Soluble in polar aprotic solvents (DCM, THF, MeCN), but these solvents accelerate nucleophilic substitution. |

Structural & Electronic Architecture

To understand the reactivity, one must visualize the electronic distribution. The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I), deactivating the ring. However, the critical interaction is between the pyridine nitrogen and the bromomethyl group.

Mechanism of Instability: Self-Quaternization

The following diagram illustrates why the free base degrades. The nitrogen of Molecule A attacks the methylene carbon of Molecule B.

Figure 1: The self-quaternization pathway responsible for the "tarring" of the free base at room temperature.

Experimental Protocols

A. Synthesis: The "Clean" Route (Alcohol to Bromide)

While radical bromination (NBS) of 2-methyl-5-chloropyridine is possible, it often yields difficult-to-separate byproducts. The conversion of (5-chloropyridin-2-yl)methanol using Phosphorus Tribromide (PBr₃) is the preferred method for high-purity applications.

Protocol:

-

Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere, ice-salt bath (-10°C).

-

Reagents:

-

(5-chloropyridin-2-yl)methanol (1.0 eq)

-

Phosphorus Tribromide (PBr₃) (0.4 eq) - Note: PBr3 provides 3 Br atoms.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

-

Procedure:

-

Dissolve alcohol in DCM. Cool to -10°C.

-

Add PBr₃ dropwise over 30 mins. Exothermic.

-

Allow to warm to 0°C (Do not heat to reflux). Monitor by TLC (System: Hexane/EtOAc 4:1).

-

Quench: Pour reaction mixture into crushed ice/NaHCO₃.

-

Workup: Extract with DCM, dry over MgSO₄.

-

Critical Step: Evaporate solvent at <30°C . Do not heat the water bath. Use the resulting oil immediately or convert to HBr salt.

-

B. Synthesis Diagram

Figure 2: Optimized laboratory workflow for minimizing thermal degradation during synthesis.

Characterization & Validation

Since the compound is unstable, standard melting points are unreliable. Use spectral validation immediately after isolation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.55 (s, 2H, CH₂Br): This is the diagnostic peak. If you see a shift to ~5.0+ or broadening, self-alkylation has occurred.

-

δ 7.40 (d, 1H, Ar-H): Proton at C3.

-

δ 7.65 (dd, 1H, Ar-H): Proton at C4.

-

δ 8.50 (d, 1H, Ar-H): Proton at C6 (deshielded by N and Cl).

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ peaks at 206/208 (characteristic 3:1 ratio for Cl + 1:1 for Br is complex; dominant pattern reflects ³⁵Cl/⁷⁹Br, ³⁵Cl/⁸¹Br, ³⁷Cl/⁷⁹Br).

-

Warning: Dimer peaks ([2M-Br]⁺) are common artifacts in MS due to concentration in the source.

-

Safety & Handling (Lachrymator)

This compound acts similarly to benzyl bromide and is a potent lachrymator (tear gas agent).

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous NaOH or sodium thiosulfate nearby to neutralize spills. The hydroxide rapidly hydrolyzes the bromide to the non-volatile alcohol.

-

Storage:

-

Free Base: -20°C under Argon. Shelf life < 1 week.

-

HCl/HBr Salt: +4°C, desiccated. Shelf life > 6 months.

-

References

-

PubChem Compound Summary. 2-(Bromomethyl)-5-chloropyridine.[1] National Center for Biotechnology Information. [Link]

-

Goubitz, K., et al. Crystal structure determination of 2-amino-5-bromopyridine. (Structural analog reference for ring geometry). Zeitschrift für Kristallographie, 2001.[2] [Link]

Sources

Key Structural Features of 2-(Bromomethyl)-5-chloropyridine

Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Structural Identity[1]

2-(Bromomethyl)-5-chloropyridine is a bifunctional heterocyclic building block critical to modern drug discovery.[1] It serves as a "linchpin" scaffold, enabling the independent functionalization of two distinct sites: the highly reactive alkyl bromide at the C2 position and the chemically robust aryl chloride at the C5 position.

This guide analyzes the structural causality that makes this compound a preferred intermediate for synthesizing enzyme inhibitors (e.g., Aldehyde Oxidase inhibitors) and complex agrochemicals.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(Bromomethyl)-5-chloropyridine |

| CAS Number | 605681-01-4 (Free Base); 1646152-49-9 (Hydrobromide Salt) |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; limited solubility in water (hydrolyzes) |

Part 2: Electronic Structure & Reactivity Profile

The utility of 2-(bromomethyl)-5-chloropyridine stems from the electronic disparity between its two halogen substituents.[1]

The "Bifunctional" Reactivity Logic

The molecule contains two electrophilic sites with vastly different activation energies:

-

C2-Bromomethyl Group (

): This is a "benzylic-like" halide.[1] The adjacent pyridine nitrogen (via the -

C5-Chloro Group (

): This position is deactivated towards classical

Visualization: Reactivity Pathways

The following diagram maps the divergent reaction pathways dictated by the structural features.

Figure 1: Chemo-selective reactivity map. The C2-bromomethyl group reacts under mild conditions, leaving the C5-chloride intact for subsequent functionalization.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification is crucial due to the potential for hydrolysis during storage.

Characteristic 1H NMR Signals (CDCl₃, 400 MHz)

The spectrum is defined by the desymmetrized pyridine ring and the distinct methylene singlet.

| Proton Environment | Chemical Shift ( | Multiplicity | Structural Causality |

| C6-H (Aryl) | ~8.50 ppm | Doublet ( | Deshielded by adjacent Nitrogen; characteristic of |

| C4-H (Aryl) | ~7.65 ppm | Doublet of Doublets | Coupled to C3-H and C6-H. |

| C3-H (Aryl) | ~7.40 ppm | Doublet ( | Shielded relative to C6; adjacent to alkyl group.[1] |

| -CH₂Br (Alkyl) | ~4.55 ppm | Singlet | Benzylic-like shift; diagnostic for purity (hydrolysis shifts this to ~4.7 ppm for alcohol).[1] |

(Note: Shifts are approximate based on structural analogs 2-chloropyridine and 2-(bromomethyl)pyridine).

Part 4: Synthesis & Manufacturing Protocols

Two primary routes exist. The Radical Bromination route is preferred for industrial scalability, while the Dehydroxy-bromination route is used for high-purity lab-scale needs.[1]

Industrial Route: Radical Bromination

This method utilizes the commercially available 2-methyl-5-chloropyridine.[1]

Protocol:

-

Reagents: 2-Methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (

) or Chlorobenzene (greener alternative). -

Conditions: Reflux (70-80°C) for 4-6 hours under

. -

Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2][3]

-

Purification: Recrystallization from Hexane/EtOAc.

Critical Control Point:

-

Over-bromination: Excess NBS leads to the gem-dibromo species.[1] Monitor reaction progress via HPLC or TLC.

Synthesis Workflow Diagram

Figure 2: Radical chain mechanism for the synthesis of the target compound.

Part 5: Handling, Stability & Safety

Stability Warning

The C2-bromomethyl group is moisture sensitive .[1]

-

Hydrolysis: Exposure to atmospheric moisture converts the bromide to 2-(hydroxymethyl)-5-chloropyridine and releases HBr gas.[1]

-

Storage: Store at 2-8°C under Argon/Nitrogen atmosphere in a desiccator.

Safety Hazards (GHS Classification)

-

Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns (H314).

-

Acute Toxicity: Harmful if swallowed (H302).[4]

References

-

PubChem. 2-(Bromomethyl)-5-chloropyridine (Compound).[1][4] National Library of Medicine.[1] Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-(Bromomethyl)-5-chloropyridine. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

- 3. US10722501B2 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-C][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing and Validation of 2-(Bromomethyl)-5-chloropyridine

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its electrophilic bromomethyl group serves as a critical handle for alkylation reactions, allowing the introduction of the 5-chloropyridine moiety—a pharmacophore known to modulate metabolic stability and potency in bioactive molecules.

However, this compound presents significant sourcing challenges:

-

Isomer Confusion: It is frequently confused with its positional isomer, 5-(bromomethyl)-2-chloropyridine, leading to costly synthesis failures.[1]

-

Stability: The free base is thermally unstable and a potent lachrymator, often degrading during transit if not stabilized.[1]

-

Purity Profiles: Commercial batches frequently contain over-brominated impurities (dibromomethyl species) that are difficult to separate.[1]

This guide provides a technical framework for correctly identifying, sourcing, and validating this reagent to ensure experimental reproducibility.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Identity and The "Isomer Trap"

The most common error in sourcing this compound is purchasing the wrong isomer.[1] The 2-bromomethyl and 5-bromomethyl isomers have identical molecular weights and similar physical properties but vastly different reactivities and biological profiles.[1]

| Feature | Target Compound | Common Isomer (Avoid) |

| Name | 2-(Bromomethyl)-5-chloropyridine | 5-(Bromomethyl)-2-chloropyridine |

| Structure | Pyridine ring with Cl at C5; CH₂Br at C2 | Pyridine ring with Cl at C2; CH₂Br at C5 |

| CAS (Free Base) | 75806-85-8 (or 605681-01-4) | 182924-36-3 |

| CAS (HBr Salt) | 1646152-49-9 | 2173543-94-1 |

| Reactivity | Alkylating agent (benzylic-like) | Alkylating agent (benzylic-like) |

Expert Insight: Always verify the structure using the CAS number and the chemical drawing. Do not rely solely on the chemical name provided by vendors, as nomenclature inconsistencies (e.g., "6-chloro-3-bromomethylpyridine") are common.[1]

Stability and Form Selection[3]

-

Free Base: Low-melting solid or oil.[1] Highly sensitive to moisture and heat.[1] Prone to self-polymerization.[1] Not recommended for long-term storage. [1]

-

Hydrobromide Salt (HBr): Crystalline solid.[1] Significantly more stable.[1][2] Recommended for bulk purchasing and storage.[1][3] Requires a neutralization step (e.g., with Et₃N or K₂CO₃) immediately prior to use in nucleophilic substitutions.[1]

Part 2: Commercial Landscape & Suppliers[4][5]

The supply chain is bifurcated into "Catalog Suppliers" (small scale, high price) and "Bulk Manufacturers" (often requiring lead time).[1]

Table 1: Verified Supplier Matrix

| Supplier Tier | Vendor Examples | Typical Purity | Form | Lead Time | Notes |

| Tier 1: Validated Catalog | BLD Pharm | >95% | HBr Salt | 1-2 Weeks | Reliable COA; lists correct CAS 1646152-49-9. |

| Tier 1: Validated Catalog | Fisher Scientific (Enovation) | 97% | HBr Salt | 1-3 Weeks | Good for small R&D quantities (1g - 25g).[1] |

| Tier 2: Bulk/Custom | Enamine / ChemSpace | >95% | Free Base/Salt | 4-6 Weeks | Best for >100g orders; synthesis on demand.[1] |

| Tier 3: Aggregators | MolPort, PubChem Vendors | Variable | Variable | Variable | High risk of "ghost stock" (listing without inventory).[1] |

Sourcing Strategy: For critical medicinal chemistry campaigns, purchase the HBr salt from a Tier 1 supplier.[1] If the free base is absolutely required, generate it in situ from the salt or validate the vendor's cold-chain logistics rigorously.[1]

Part 3: Synthesis & Impurity Profiling (The "Make" Option)

If commercial stock is unavailable or degraded, the compound can be synthesized from the stable precursor 2-methyl-5-chloropyridine (CAS 18368-64-4).[1] Understanding this route is essential for identifying impurities in purchased batches.[1]

Synthesis Workflow (Radical Bromination)

The standard industrial route involves Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).[1]

Figure 1: Synthesis pathway via radical bromination, highlighting the origin of critical impurities.[1][2]

Impurity Profile

Commercial batches often fail QC due to the statistical nature of radical bromination.[1]

-

Starting Material (SM): 2-Methyl-5-chloropyridine.[1][4] Result of incomplete conversion.

-

Over-Bromination: 2-(Dibromomethyl)-5-chloropyridine.[1] Result of using excess NBS or prolonged reaction times.[1] This is the most difficult impurity to remove.[1]

Part 4: Quality Control & Validation Protocols

Trust but verify. Do not use a batch without running a proton NMR (¹H-NMR).[1] The chemical shifts provide a definitive readout of purity.[1]

NMR Validation Logic

The benzylic protons (CH₂) are the diagnostic handle.[1]

| Species | Proton Group | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |

| Product | –CH₂Br | 4.45 – 4.60 | Singlet |

| Precursor (SM) | –CH₃ | 2.55 – 2.65 | Singlet |

| Impurity (Di-Br) | –CHBr₂ | 6.60 – 6.80 | Singlet |

Protocol: Integrate the –CH₂Br peak (set to 2H). Compare integration of the –CH₃ peak (SM) and –CHBr₂ peak (Impurity). If the Di-Br impurity >5%, recrystallization is required as it can interfere with stoichiometry in subsequent steps.[1]

QC Decision Tree

Figure 2: Quality Control Decision Matrix for incoming raw material.

Part 5: Handling, Storage, & Safety

Safety Hazards

-

Lachrymator: This compound is a potent tear gas agent.[1] Open containers only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage (H314).[1][5]

-

Sensitizer: Potential skin sensitizer upon repeated exposure.[1]

Storage Protocols

-

Temperature: Store at -20°C (Freezer).